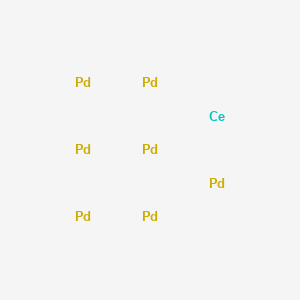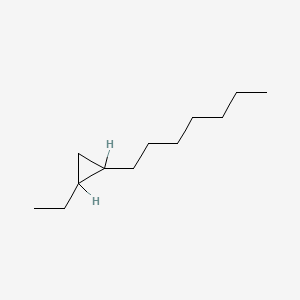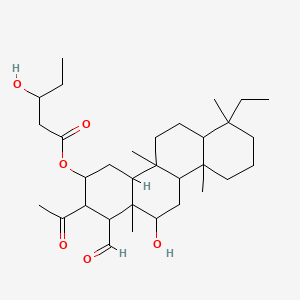![molecular formula C14H14O4 B14440500 2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione CAS No. 79482-23-8](/img/structure/B14440500.png)
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methoxyphenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione typically involves the condensation reaction between cyclohexane-1,3-dione and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone: Similar structure with a benzohydrazone moiety.
2-[(2-Hydroxyphenyl)methylidene]amino]nicotinic acid: Contains a nicotinic acid moiety with similar functional groups.
Uniqueness
2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione is unique due to its cyclohexane ring structure combined with the hydroxy and methoxyphenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
79482-23-8 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-[hydroxy-(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14O4/c1-18-12-8-3-2-5-9(12)14(17)13-10(15)6-4-7-11(13)16/h2-3,5,8,17H,4,6-7H2,1H3 |
Clave InChI |
AMTIZMNOYSJBHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=C2C(=O)CCCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



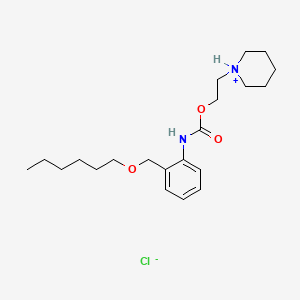
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
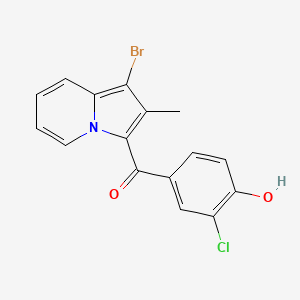
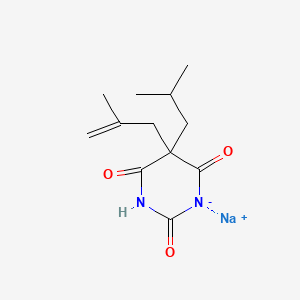
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

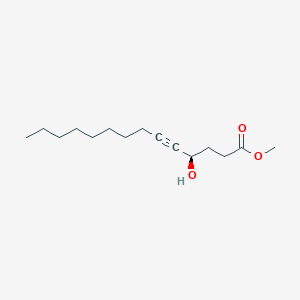
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
